molecular formula C11H13ClN2O B1448686 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride CAS No. 1803584-81-7

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

Cat. No.: B1448686
CAS No.: 1803584-81-7
M. Wt: 224.68 g/mol
InChI Key: IYWLPSGGLNPIFG-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of an aminomethyl group attached to the quinoline ring, which is further modified by a methyl group and a hydrochloride salt. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe for studying biological processes and as a precursor for fluorescent dyes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the quinoline is reacted with formaldehyde and a primary or secondary amine.

    Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The aminomethyl group can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-1H-indol-2-ol hydrochloride
  • 3-(aminomethyl)benzeneboronic acid hydrochloride
  • Aminomethyl propanol

Uniqueness

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is unique due to its specific quinoline structure, which imparts distinct biological activities. Compared to similar compounds, it offers a different set of interactions with biological targets, making it valuable for specific applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

3-(aminomethyl)-1-methylquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWLPSGGLNPIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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